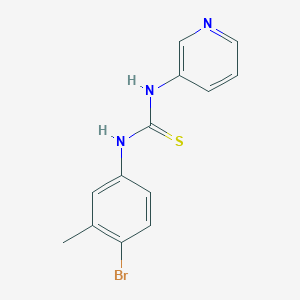

N-(4-bromo-3-methylphenyl)-N'-pyridin-3-ylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of thiourea derivatives, including those similar to N-(4-bromo-3-methylphenyl)-N'-pyridin-3-ylthiourea, involves reactions between isothiocyanates and amines. For example, the synthesis of N-4-(bromobutanoyl)-N’-(o-, m- and p-tolyl)thioureas involves the reaction of 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine, characterized by spectroscopic techniques like IR and NMR (Abosadiya et al., 2015). This process likely mirrors the synthetic pathway for the specific thiourea , where brominated and methylated phenyl rings react with pyridinyl thioureas.

Molecular Structure Analysis The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, demonstrating specific configurations and hydrogen bonding patterns. For instance, studies have shown that thiourea derivatives crystallize in various systems with distinct configurations and are stabilized by hydrogen bonds, illustrating the structural diversity and complexity of these compounds (Liang Xian et al., 2009).

Chemical Reactions and Properties Thiourea derivatives engage in a range of chemical reactions, emphasizing their reactivity and potential for diverse applications. These compounds can undergo reactions leading to the formation of thiazoles or imidazopyridines, depending on the reaction conditions and the reactants involved (D. Count & J. A. J. Jarvis, 1977). Such versatility in chemical behavior underlines the functional utility of thiourea derivatives in various chemical transformations.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Chemical synthesis and reactivity studies, such as those on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, lay the foundation for understanding the chemical behavior of complex molecules, including N-(4-bromo-3-methylphenyl)-N'-pyridin-3-ylthiourea. Research by Thapa et al. (2014) on the bromination of dimethylpyridines highlights the nuanced reactivity patterns that can inform the synthesis and functionalization of related compounds (Thapa, Brown, Balestri, & Taylor, 2014).

Environmental Impact and Toxicology

The environmental fate and toxicological impact of chemically similar substances, like phenylurea herbicides, are critical for assessing potential ecological risks. Hussain et al. (2015) provide an overview of the biotic and abiotic processes affecting the environmental persistence of phenylurea herbicides, which could parallel investigations into the environmental aspects of this compound (Hussain, Arshad, Springael, Sørensen, Bending, Devers-Lamrani, Maqbool, & Martin-Laurent, 2015).

Pharmaceutical Applications

The exploration of chemical inhibitors of cytochrome P450 isoforms, as reviewed by Khojasteh et al. (2011), can be pertinent to understanding the metabolic pathways that this compound might engage in within biological systems. Such insights are crucial for developing therapeutic agents and elucidating potential drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Advanced Materials

Ionic liquid-modified materials, as discussed by Vidal, Riekkola, and Canals (2012), represent a cutting-edge area of research that could benefit from compounds like this compound. The unique properties of ionic liquids in modifying materials for solid-phase extraction and separation technologies underscore the potential for innovative applications of complex thioureas (Vidal, Riekkola, & Canals, 2012).

Eigenschaften

IUPAC Name |

1-(4-bromo-3-methylphenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3S/c1-9-7-10(4-5-12(9)14)16-13(18)17-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUJMBUAXAIRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)NC2=CN=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)